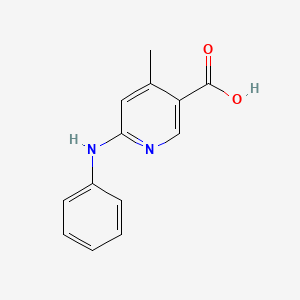

4-Methyl-6-(phenylamino)nicotinic acid

Description

Contextualizing the Nicotinic Acid Framework in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, is a pyridinemonocarboxylic acid. nih.gov It consists of a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position. nih.gov This fundamental structure is of significant interest in chemical research due to its inherent chemical properties and its role in biological systems. nbinno.comresearchgate.net As an essential human nutrient, it is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous metabolic redox reactions. nih.govnih.gov

The chemical versatility of the nicotinic acid scaffold allows for various structural modifications. nih.gov The pyridine ring and the carboxylic acid group can be altered through different chemical reactions, enabling the synthesis of a wide range of derivatives. nih.gov This adaptability makes nicotinic acid a valuable building block, or "scaffold," in the design and synthesis of new chemical entities with tailored properties. nbinno.com Researchers utilize this framework to explore new chemical spaces and develop molecules for applications ranging from materials science to medicinal chemistry. nbinno.com

Table 1: Physicochemical Properties of Nicotinic Acid

| Property | Value |

|---|---|

| IUPAC Name | Pyridine-3-carboxylic acid wikipedia.org |

| Chemical Formula | C6H5NO2 wikipedia.org |

| Molar Mass | 123.111 g·mol−1 wikipedia.org |

| Appearance | White, crystalline powder nih.gov |

| Melting Point | 237 °C wikipedia.org |

| Solubility in water | 18 g L−1 wikipedia.org |

Significance of Substituted Nicotinic Acid Derivatives in Academic Inquiry

The strategic modification of the nicotinic acid backbone has led to the discovery of numerous derivatives with significant biological activities, making this class of compounds a major focus of academic and industrial research. By introducing various substituents at different positions on the pyridine ring, scientists can systematically alter the molecule's physicochemical properties, such as its size, shape, polarity, and reactivity. These modifications can, in turn, influence how the molecule interacts with biological targets.

Substituted nicotinic acid derivatives have been investigated for a wide range of potential therapeutic applications. Research has shown that different derivatives can exhibit distinct biological effects, including anti-inflammatory, analgesic, antioxidant, and anticancer activities. researchgate.netnih.gov For instance, the introduction of aryl groups has led to derivatives with notable anti-inflammatory and analgesic properties. researchgate.netresearchgate.net Other modifications have resulted in compounds with potential applications in treating diseases like Alzheimer's and tuberculosis. researchgate.netresearchgate.net

The compound 4-Methyl-6-(phenylamino)nicotinic acid is an example of such a derivative. Its structure includes a methyl group at the 4-position and a phenylamino (B1219803) group at the 6-position of the nicotinic acid scaffold. These substitutions are expected to modulate the electronic and steric properties of the parent molecule, potentially leading to unique chemical and biological characteristics that are a subject of ongoing scientific inquiry. The study of such derivatives is crucial for advancing the understanding of structure-activity relationships and for the development of novel compounds with specific functionalities.

Table 2: Examples of Biological Activities of Substituted Nicotinic Acid Derivatives

| Derivative Class | Investigated Activity |

|---|---|

| 2-Aryl Nicotinic Acids | Analgesic and Anti-inflammatory researchgate.net |

| Nicotinoyl Hydrazides | Antioxidant researchgate.net |

| Various Novel Derivatives | Anticancer (VEGFR-2 inhibition) nih.gov |

| General Derivatives | Anti-tuberculosis researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

6-anilino-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-12(14-8-11(9)13(16)17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |

InChI Key |

JIXFTZPLTLDGDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 4-Methyl-6-(phenylamino)nicotinic Acid Core

The introduction of substituents onto the nicotinic acid framework can be achieved through various synthetic strategies, ranging from direct functionalization to more complex, multi-step sequences that build the molecule from simpler precursors.

Directly introducing an amino group onto the pyridine (B92270) ring of nicotinic acid is a challenging transformation. However, indirect methods, particularly those involving nucleophilic aromatic substitution (SNAr) on activated nicotinic acid derivatives, are well-established. A common precursor for this approach is a halogenated nicotinic acid, such as 2-chloronicotinic acid.

The Ullmann condensation reaction is a prominent example of this strategy. This copper-catalyzed reaction facilitates the coupling of an amine with an aryl halide. In the context of synthesizing amino-nicotinic acid derivatives, 2-chloronicotinic acid can be reacted with an appropriate amine in the presence of a copper catalyst and a base to yield the corresponding amino-substituted nicotinic acid. For instance, the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid is achieved by the Ullmann condensation of 2-chloropyridine-3-carboxylic acid and 2-amino-6-methylbenzothiazole (B160888) using copper-bronze and potassium carbonate in DMF. nih.gov This method is broadly applicable for creating a C-N bond at the 6-position (equivalent to the 2-position in this precursor) of the nicotinic acid core.

Table 1: Example of Ullmann Condensation for Aminonicotinic Acid Synthesis nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product |

| 2-Chloropyridine-3-carboxylic acid | 2-Amino-6-methylbenzothiazole | Cu-Bronze, Anhydrous K₂CO₃ | DMF | 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinic acid |

When direct substitution is not feasible or when complex substitution patterns are required, multistep synthetic sequences are employed. These can involve either building the pyridine ring from acyclic precursors or performing a series of functional group interconversions on a simpler pyridine derivative.

Multicomponent reactions (MCRs) offer an efficient pathway to construct highly substituted pyridine rings in a single step. bohrium.com These reactions combine three or more starting materials to form a complex product, incorporating most or all of the atoms from the reactants. While specific MCRs for this compound are not detailed, general methods for synthesizing polysubstituted nicotinic acid derivatives via MCRs are known, often providing excellent control over the substitution pattern. researchgate.net

Another multistep approach involves the use of versatile intermediates like ketene (B1206846) dithioacetals. These compounds can react with β-ketoesters or β-cyanoesters to produce various substituted nicotinic acid derivatives, including those with amino and alkylthio groups, which can be further modified to introduce the desired functionalities. researchgate.net

Exploration of Precursor Chemistry and Reaction Mechanisms

The reactivity of precursors is fundamental to the successful synthesis of the target molecule. Understanding the chemistry of carboxylic acid derivatives and the utility of specialized reagents like Meldrum's acid provides a foundation for developing robust synthetic routes.

The carboxylic acid group at the 3-position of the nicotinic acid core is a key functional handle for derivatization. While relatively unreactive itself, it can be converted into more reactive intermediates. A common transformation is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netmdpi.com The resulting nicotinoyl chloride is a highly reactive electrophile.

This activated intermediate can readily react with nucleophiles to form a variety of derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields nicotinic acid hydrazide, a crucial precursor for the synthesis of heterocyclic conjugates like thiazolidinones. nih.govresearchgate.net This two-step sequence (acid → acid chloride → hydrazide) is a cornerstone of many synthetic pathways originating from nicotinic acid.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic C-C-C synthon used in the synthesis of various heterocyclic systems, including pyridines and pyrimidines. orgsyn.orgresearchgate.net Its high acidity and ability to act as both a nucleophile and, after modification, an electrophile make it a powerful tool in organic synthesis. clockss.org

A notable application is in three-component syntheses of substituted pyridylacetic acid derivatives, which are structurally related to nicotinic acids. acs.orgnih.gov In this approach, a pyridine-N-oxide is activated (e.g., with tosyl chloride), followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then be ring-opened by a nucleophile (such as an alcohol), leading to a decarboxylation event that yields the final substituted pyridine product. acs.orgnih.gov This strategy allows for the construction of diverse pyridine cores by varying the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile. acs.org

Table 2: General Scheme for Pyridine Synthesis Using Meldrum's Acid acs.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Activation & Substitution | Pyridine-N-oxide, Substituted Meldrum's acid | TsCl, Et₃N | Acyl Meldrum's acid intermediate |

| 2. Ring-opening & Decarboxylation | Intermediate from Step 1, Nucleophile (e.g., NaOMe/MeOH) | NaOMe | Substituted pyridylacetic acid derivative |

The nicotinic acid scaffold is often conjugated with other heterocyclic rings to create molecules with novel properties. Pyrimidines and thiazolidinones are two such classes of heterocycles that have been successfully linked to the nicotinic acid core.

The synthesis of pyrimidine-nicotinic acid conjugates can be achieved through various methods, often involving the coupling of pre-formed heterocyclic units. nih.govnih.gov A common strategy involves a nucleophilic substitution reaction where an amine-functionalized nicotinic acid derivative displaces a leaving group (such as a chlorine atom) on a pyrimidine (B1678525) ring. nih.gov The construction of the pyrimidine ring itself typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or thiourea. bu.edu.egorganic-chemistry.org

Thiazolidinone-nicotinic acid conjugates are frequently synthesized via a well-defined multi-step pathway. researchgate.netmdpi.com The process generally begins with the conversion of nicotinic acid to its hydrazide, as described previously (Section 2.2.1). This nicotinic acid hydrazide is then condensed with an aromatic or heterocyclic aldehyde to form a Schiff base (an N'-benzylidene nicotinohydrazide). nih.gov The final step is the cyclocondensation of this Schiff base with thioglycolic acid, often in the presence of a catalyst like anhydrous zinc chloride, which forms the 4-thiazolidinone (B1220212) ring. nih.govresearchgate.netresearchgate.net This sequence allows for significant diversity, as a wide range of aldehydes can be used to vary the substituent on the thiazolidinone ring. researchgate.net

Multicomponent Synthesis Approaches for Nicotinic Acid Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like nicotinic acid derivatives from simple, readily available starting materials in a single step. This approach is highly valued for its atom economy and procedural simplicity. Research has led to the development of synthetic routes for previously unknown nitriles, esters, and amides of substituted nicotinic acids, such as 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid. researchgate.netdocumentsdelivered.com

These syntheses often involve the condensation of various components. For instance, derivatives of ethoxymethylenecyanoacetic acid can be condensed with cyanothioacetamide in the presence of a base. researchgate.net The resulting intermediates can then undergo cyclization reactions to form the desired substituted pyridine core. researchgate.net The versatility of MCRs allows for the creation of a diverse library of densely functionalized nicotinic acid derivatives by systematically varying the starting components. researchgate.net

Specific Reaction Conditions and Catalysis in Nicotinic Acid Derivatization

The derivatization and synthesis of the nicotinic acid core are highly dependent on specific reaction conditions and the choice of catalyst. Traditional methods often involved the oxidation of substituted pyridines, such as 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline), using strong oxidizing agents. nih.govenvironmentclearance.nic.in For example, 6-methyl-nicotinic acid can be produced by reacting 5-ethyl-2-methylpyridine with sulfuric acid and then nitric acid at elevated temperatures. environmentclearance.nic.in However, these methods can lead to the formation of by-products like dinicotinic acid. environmentclearance.nic.in

Modern approaches focus on catalytic methods to improve selectivity and yield under milder conditions. The liquid-phase oxidation of 3-methyl-pyridine using hydrogen peroxide (H₂O₂) as a green oxidant has been a significant area of research. researchgate.net The choice of catalyst and solvent is crucial for the success of these reactions. oaepublish.com For instance, Cu-based zeolite catalysts have demonstrated high efficiency and selectivity in the synthesis of niacin (nicotinic acid). oaepublish.com The optimal performance of these catalysts is often achieved under specific temperature and time parameters, which are determined through systematic optimization studies. oaepublish.com

Below is a table summarizing various catalytic systems and conditions for the synthesis of nicotinic acid from 3-methyl-pyridine.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Max. Yield (%) |

| 10%Cu/13X | 30% H₂O₂ | Acetonitrile (B52724) | 70 | 8 | 57.7 |

| Ag/13X | 30% H₂O₂ | Acetonitrile | 70 | 8 | 14.0 |

| Fe/13X | 30% H₂O₂ | Acetonitrile | 70 | 8 | 25.0 |

| CuSO₄ | 30% H₂O₂ | Acetonitrile | 70 | 8 | 48.8 |

| Cu(NO₃)₂·3H₂O | 30% H₂O₂ | Acetonitrile | 70 | 8 | 46.6 |

This table presents data on the catalytic synthesis of niacin (nicotinic acid) from 3-methyl-pyridine, illustrating the impact of different catalysts on yield under specified conditions. oaepublish.com

Green Chemistry Principles in Nicotinic Acid Synthesis

The synthesis of nicotinic acid and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.gov

A primary focus has been on replacing harsh and stoichiometric oxidizing agents like nitric acid, which is used in major industrial processes. nih.gov The oxidation of 5-ethyl-2-methylpyridine with nitric acid generates nitrous oxide (N₂O), a potent greenhouse gas, and the process suffers from a low atom economy. nih.govfrontiersin.org

Key green chemistry strategies applied to nicotinic acid synthesis include:

Use of Greener Oxidants: Replacing traditional oxidants with more environmentally benign alternatives like hydrogen peroxide (H₂O₂), where the only by-product is water, is a significant advancement. researchgate.net The use of air as an oxidant is another attractive option. nih.gov

Catalysis: The development of efficient catalysts, such as the Cu/13X zeolite system, allows reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and waste. oaepublish.com

Alternative Reaction Media: Research into using water as a solvent at supercritical conditions represents another green approach. nih.gov

Gas-Phase Oxidation: The catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid is considered a state-of-the-art green process. chimia.ch This method avoids the issues associated with liquid-phase oxidation, such as corrosive environments and waste treatment. researchgate.netchimia.ch

Biocatalysis: Enzymatic processes are gaining significant attention for organic synthesis due to their high selectivity and ability to operate under mild conditions. frontiersin.org The use of microbial hydrolytic enzymes to convert commercially available substrates like 3-cyanopyridine (B1664610) into nicotinic acid in a single step represents a promising and sustainable alternative to traditional chemical methods. frontiersin.orgnih.gov These biocatalytic routes can circumvent the need for high temperatures, high pressures, and corrosive reagents. frontiersin.org

By embracing these principles, the chemical industry is moving towards more ecologically and economically favorable methods for producing nicotinic acid and its derivatives. researchgate.net

Molecular Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

No specific ¹H NMR or ¹³C NMR spectral data for 4-Methyl-6-(phenylamino)nicotinic acid could be found in the public domain. This type of analysis is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, offering insights into its electronic environment and connectivity. Without this data, a definitive assignment of its conformation and configuration is not possible.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination

Detailed Infrared (IR) spectra, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the carboxylic acid, amine, and aromatic rings), were not available. Similarly, specific Mass Spectrometry (MS) data, essential for confirming the compound's molecular weight and fragmentation pattern, could not be retrieved from scientific databases.

Elemental Analysis for Stoichiometric Verification

While the molecular formula of this compound is understood to be C₁₃H₁₂N₂O₂, specific elemental analysis reports confirming the percentage composition of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) were not found in published research. This analysis is a fundamental step in verifying the stoichiometric purity of a synthesized compound.

Crystallographic Studies and Solid-State Structural Analysis

X-ray Diffraction for Crystal Structure Determination

There are no publicly available reports on the single-crystal X-ray diffraction of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and crystal packing. The absence of this data means the exact solid-state structure of the molecule remains unconfirmed in the public literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties like molecular geometry, vibrational frequencies, and electronic characteristics. jocpr.comnih.gov For derivatives of nicotinic acid, DFT calculations, often employing basis sets like 6-311+G(d,p), are used to obtain an optimized molecular geometry and understand the molecule's fundamental properties. jocpr.comjocpr.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. frontiersin.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. frontiersin.org In contrast, a large energy gap indicates high stability and low reactivity. epstem.net This analysis helps in understanding the charge transfer interactions occurring within the molecule. For nicotinic acid derivatives, the HOMO-LUMO gap is a key indicator of their electronic properties and potential bioactivity. nih.gov

Table 1: Quantum Chemical Parameters of a Nicotinic Acid Derivative Data based on a related compound, methyl 5-((cinnamoyloxy)methyl)picolinate, for illustrative purposes.

| Parameter | Value |

| E(HOMO) | -6.8399 eV |

| E(LUMO) | -2.3143 eV |

| ΔE Gap (HOMO–LUMO) | 4.5256 eV |

| Electronegativity (χ) | 4.5771 |

| Global Hardness (η) | 2.2628 |

| Softness (σ) | 0.4419 |

| Global Electrophilicity Index (ω) | 4.6292 |

This table illustrates the types of data generated from DFT calculations for a nicotinic acid derivative, as reported in a study. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and identify its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge. jocpr.com

Red Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack. In molecules like 6-methylnicotinic acid, these regions are typically found around electronegative atoms like oxygen and nitrogen. jocpr.com

Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack. nih.gov Hydrogen atoms often exhibit positive potential. jocpr.com

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

By analyzing the MEP map of a molecule like 4-Methyl-6-(phenylamino)nicotinic acid, one can predict how it will interact with other molecules, including identifying sites for hydrogen bonding and other non-covalent interactions which are crucial for receptor binding. nih.gov

Natural Bonding Orbital (NBO) analysis is a computational method that examines the interactions between orbitals within a molecule, providing a detailed picture of its chemical bonding. nih.gov It investigates charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. frontiersin.org The stabilization energy (E2) associated with these donor-acceptor interactions quantifies their strength. frontiersin.org

In complex molecules, NBO analysis is particularly useful for characterizing intramolecular and intermolecular hydrogen bonds. frontiersin.orgnih.gov For instance, studies on nicotinamide (B372718) salts have used NBO analysis to reveal strong charge transfer interactions and identify the most significant hydrogen bonds stabilizing the crystal structure. frontiersin.org This analysis can confirm the formation of specific bonds, such as N-H···O and C-H···O interactions, by quantifying the energy of these stabilizing delocalizations. nih.gov

Molecular Modeling and Docking Studies for Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. rdd.edu.iqresearchgate.net

Docking studies involving nicotinic acid and nicotinamide derivatives have been performed to investigate their potential as antimicrobial or antitubercular agents. researchgate.netrdd.edu.iqresearchgate.net In these studies, the compound is docked into the active site of a target protein, and its binding energy (often expressed in kcal/mol) is calculated. A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.netrdd.edu.iq

Table 2: Example Molecular Docking Results for Nicotinamide Derivatives Data from a study on related compounds for illustrative purposes.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Derivative M | E. coli (4H2M) | -7.7 | SER:B:71, ASN:B:203, TYR:B:145 |

This table shows sample docking results for a nicotinamide derivative against a bacterial protein target, highlighting the binding score and key interactions. rdd.edu.iq

Conformational Analysis and Polymorphism Research through Computational Approaches

The spatial arrangement of atoms in a molecule can vary, leading to different conformations. Conformational analysis, aided by computational methods, seeks to identify the most stable conformers of a molecule. rsc.org This is particularly important for flexible molecules like this compound, where rotation around single bonds can produce various shapes.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. uky.edu These different forms can arise from variations in molecular conformation and/or intermolecular interactions like hydrogen bonding and π-π stacking. rsc.orgmdpi.com Computational studies are crucial for understanding the factors that give rise to polymorphism.

Research on the closely related compound 2-(phenylamino)nicotinic acid revealed the existence of four distinct polymorphs. uky.eduresearchgate.net These forms differ in the conformation of the molecule (the degree of twisting between the two aromatic rings) and in their hydrogen-bonding patterns. uky.edu Computational tools, such as stable conformer searches and calculations of intermolecular interaction energies, help to explain why certain crystal forms are more stable than others and how they can interconvert. rsc.orguky.edu Such studies highlight how subtle changes in molecular structure and packing can lead to significantly different solid-state properties. uky.edu

Exploration of Biological Targets and Mechanistic Insights Pre Clinical Focus

Investigation of Molecular Interaction with Receptors and Enzymes

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets within the body, such as receptors and enzymes. Pre-clinical research has begun to elucidate the binding profile and inhibitory potential of nicotinic acid derivatives, offering a framework for understanding the action of 4-Methyl-6-(phenylamino)nicotinic acid.

Ligand Binding Studies with Specific Biological Targets

While specific ligand binding studies for this compound are not extensively documented, research on analogous nicotinic acid derivatives provides valuable insights. These studies are crucial for understanding how the molecule might interact with protein binding pockets, which is a key determinant of its pharmacological effect. The structural features of this compound, including the nicotinic acid core, the methyl group, and the phenylamino (B1219803) substituent, are all expected to contribute to its binding affinity and selectivity for various biological targets.

Enzymatic Inhibition and Modulation Mechanisms

Several enzymes have been identified as potential targets for nicotinic acid derivatives. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Shikimate Kinase, and Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).

VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is therefore a significant strategy in cancer therapy. nih.gov Studies on various derivatives have shown potent inhibitory activity against VEGFR-2. For instance, certain piperazinylquinoxaline-based derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov The binding of these inhibitors often occurs in the ATP-binding pocket of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

COX-2: This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) which mediate pain and inflammation. openmedicinalchemistryjournal.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. mdpi.com A number of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov For example, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide has been reported to have an IC50 value of 0.74 µM for COX-2. nih.gov

Shikimate Kinase: The shikimate pathway is essential for the survival of various pathogens, including Mycobacterium tuberculosis, but is absent in mammals. nih.gov This makes the enzymes of this pathway, such as shikimate kinase, attractive targets for the development of new antimicrobial agents. nih.govnih.gov Shikimate kinase catalyzes the phosphorylation of shikimate to shikimate-3-phosphate, a crucial step in the biosynthesis of aromatic amino acids. researchgate.net Inhibitors of this enzyme are expected to have selective toxicity towards pathogens. While specific data for this compound is unavailable, the development of shikimate kinase inhibitors is an active area of research. nih.govnih.govresearchgate.net

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.gov As cancer cells have a high metabolic rate and an increased demand for NAD+, they are particularly vulnerable to the inhibition of this pathway. bpsbioscience.com Therefore, NAMPT inhibitors are being investigated as potential anticancer agents. bpsbioscience.com The therapeutic index of NAMPT inhibitors may be enhanced in tumors deficient in the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which provides an alternative route for NAD+ synthesis from nicotinic acid. nih.gov

Table 1: Inhibitory Activity of Selected Nicotinic Acid Derivatives on Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 Value |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 0.19 to 0.60 µM nih.gov |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | COX-2 | 0.74 µM nih.gov |

| General NAMPT Inhibitors (e.g., APO866/FK866) | NAMPT | Low nM range bpsbioscience.com |

Antimicrobial Activity Studies (In Vitro/Animal Models)

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Nicotinic acid and its derivatives have been explored for their potential to combat bacterial, fungal, and mycobacterial infections.

Antibacterial Efficacy and Mechanism Exploration

The antibacterial potential of nicotinic acid derivatives has been demonstrated against a range of bacteria. The mechanism of action is thought to involve the disruption of essential metabolic pathways within the bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial efficacy of a compound. While specific MIC values for this compound are not available, studies on related compounds provide a basis for its potential activity.

Antifungal and Antitubercular Activity Profiles

Beyond bacteria, the antimicrobial spectrum of nicotinic acid derivatives extends to fungi and mycobacteria. Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, and the development of new antitubercular drugs is urgently needed. nih.gov

Several studies have synthesized and evaluated nicotinic acid hydrazides for their antimycobacterial activity. nih.govnih.gov For instance, certain N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides have shown promising activity, with MIC values as low as 6.25 µg/mL against M. tuberculosis. nih.gov The lipophilicity of these derivatives appears to be a crucial factor for their antimycobacterial efficacy. nih.gov The potential mechanism of action for these compounds could be the inhibition of essential enzymes in the mycobacterial cell wall synthesis or other vital metabolic pathways.

Table 2: Antitubercular Activity of Selected Nicotinic Acid Hydrazide Derivatives

| Compound | Target Organism | MIC Value (µg/mL) |

| Isatin hydrazide derivative 8c | M. tuberculosis | 6.25 nih.gov |

| Isatin hydrazide derivative 8b | M. tuberculosis | 12.5 nih.gov |

| 6-aryl-2-methylnicotinohydrazide 4a | M. tuberculosis | 25 nih.gov |

Anti-inflammatory and Immunomodulatory Pathway Investigations (In Vitro and Animal Models)

Inflammation is a complex biological response implicated in a wide range of diseases. Compounds that can modulate inflammatory and immune pathways hold significant therapeutic promise. Nicotinic acid itself is known to have anti-inflammatory effects. nih.gov

Research into nicotinic acid derivatives has revealed their potential to inhibit key inflammatory mediators. In vitro studies using cell lines such as LPS/INF-γ-stimulated RAW 264.7 macrophages have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Furthermore, these compounds have been shown to decrease the levels of inducible nitric oxide synthase (iNOS) and COX-2, both of which are key enzymes in the inflammatory process. nih.gov

The immunomodulatory effects of these compounds are believed to be mediated through various signaling pathways. For instance, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. mdpi.com Polyphenols, which share some structural similarities with the phenylamino moiety of the title compound, are known to modulate immune responses by interfering with immune cell regulation and the synthesis of proinflammatory cytokines. mdpi.com

Table 3: Effect of Selected Nicotinic Acid Derivatives on Inflammatory Markers

| Compound/Derivative Class | Cell Line | Effect |

| Nicotinic acid derivatives 4d, 4f, 4g, 4h, 5b | RAW 264.7 macrophages | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen (B1674241) nih.gov |

| Nicotinamide | Human whole blood | Dose-dependent inhibition of IL-1β, IL-6, IL-8, and TNF-α nih.gov |

Anticancer and Cytotoxic Potential Evaluation (Cell Line Studies)

A comprehensive review of published scientific literature reveals a lack of specific studies investigating the anticancer and cytotoxic potential of this compound against various cancer cell lines. While the broader class of nicotinic acid derivatives has been a subject of interest in oncology research, with various analogues synthesized and tested for their anti-proliferative effects, specific data pertaining to this compound, including IC50 values against different cell lines, remains unavailable in the public domain.

Consequently, no data tables detailing its specific cytotoxic activity, mechanisms of action in cancer cells, or comparative efficacy against standard chemotherapeutic agents can be provided at this time. Further research is required to elucidate any potential anticancer properties of this specific compound.

Neuroprotective and Central Nervous System Modulatory Investigations

Investigations into the potential neuroprotective and central nervous system (CNS) modulatory effects of this compound have not been reported in the accessible scientific literature. The role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in neuroprotection is a recognized area of study, with compounds that modulate these receptors being explored for various neurological disorders. However, there is no specific pre-clinical data to suggest that this compound has been evaluated for its ability to protect neurons from excitotoxicity, oxidative stress, or other forms of damage implicated in neurodegenerative diseases.

Therefore, information regarding its mechanisms of action within the CNS, such as receptor binding affinities or effects on neuronal signaling pathways, is currently absent.

Antioxidant Potential Assessment (In Vitro)

There is a notable absence of published in vitro studies specifically assessing the antioxidant potential of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay, ferric reducing antioxidant power (FRAP) assay, or others, have not been reported for this particular compound.

While nicotinic acid (niacin) itself and some of its derivatives have been investigated for their roles in mitigating oxidative stress, these findings cannot be directly extrapolated to this compound without specific experimental validation. As a result, there is no available data to quantify its radical scavenging capabilities or its potential to inhibit lipid peroxidation.

Structure Activity Relationship Sar and Derivative Design

Systematic Modification of the Nicotinic Acid Scaffold and its Effects on Activity

The nicotinic acid (pyridine-3-carboxylic acid) core is a versatile scaffold that allows for chemical modifications at several positions. Changes to the pyridine (B92270) ring, the carboxylic acid group, and the substituents at the C4 and C6 positions can have profound effects on the compound's biological profile.

Research into nicotinic acid derivatives has revealed key insights into their SAR. For instance, the synthesis of various acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives from nicotinic acid hydrazide showed that the acylhydrazone forms were generally more active against Gram-positive bacteria, while 1,3,4-oxadiazoline derivatives exhibited better activity against yeasts. mdpi.com This highlights how modifications to the group replacing the carboxylic acid hydroxyl can drastically alter the spectrum of activity.

In another study focusing on anti-inflammatory agents, two series of nicotinic acid derivatives were synthesized. nih.gov Compounds that exhibited the most potent inhibition of nitrite (B80452), a marker for inflammation, were further evaluated. It was found that specific substitutions led to significant inhibition of inflammatory cytokines like TNF-α and IL-6, with some compounds showing potency comparable to the standard drug ibuprofen (B1674241). nih.gov

Modifications at the C2 and C6 positions of the nicotinic acid ring have also been explored. The introduction of a bulky, lipophilic adamantylthio group at the C2 position of the nicotinic acid scaffold was investigated for its effects on vasorelaxation and antioxidant properties. nih.govmdpi.com The study compared the carboxylic acid form with its corresponding amide and nitrile analogs. The results demonstrated that the carboxylic acid derivative, 2-(1-adamantylthio)nicotinic acid, was the most potent vasorelaxant and also the most potent antioxidant in a DPPH assay. nih.govmdpi.com This suggests the critical role of the carboxylate group in the activity of these specific analogs.

Furthermore, the development of 4,6-diaminonicotinamide (B1618703) derivatives as immunomodulators targeting Janus kinase 3 (JAK3) provides a clear example of SAR exploration. nih.gov By optimizing the substituents at the C4 and C6 positions, researchers were able to develop potent inhibitors of JAK3, an enzyme crucial for T cell development and a key target for preventing organ transplant rejection. nih.gov This strategic modification of the nicotinic acid scaffold at these specific positions led to the identification of a promising compound for further development. nih.gov

Table 1: Effects of Systematic Modification of the Nicotinic Acid Scaffold on Biological Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Parent Scaffold | Position of Modification | Type of Modification | Resulting Compound/Derivative | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|---|

| Nicotinic Acid | Carboxylic Acid Group | Conversion to Acylhydrazone | Acylhydrazone derivatives | Enhanced activity against Gram-positive bacteria. | mdpi.com |

| Nicotinic Acid | Carboxylic Acid Group | Conversion to 1,3,4-Oxadiazoline | 1,3,4-Oxadiazoline derivatives | Enhanced activity against fungal strains (yeasts). | mdpi.com |

| Nicotinic Acid | Various | Substitution to create novel derivatives | Compounds 4d, 4f, 4g, 4h, 5b | Potent inhibition of nitrite and inflammatory cytokines (TNF-α, IL-6). | nih.gov |

| Nicotinic Acid | C2 Position | Addition of 1-adamantylthio group | 2-(1-adamantylthio)nicotinic acid | Most potent vasorelaxant (ED₅₀ of 21.3 nM) and antioxidant in the series. | nih.govmdpi.com |

| Nicotinic Acid | C2 Position and Carboxylic Acid Group | Addition of 1-adamantylthio group and conversion to amide | 2-(1-adamantylthio)nicotinamide | Exhibited vasorelaxant activity but was less potent than the carboxylic acid form. | mdpi.com |

| Nicotinic Acid | C2 Position and Carboxylic Acid Group | Addition of 1-adamantylthio group and conversion to nitrile | 2-(1-adamantylthio)nicotinonitrile | Showed the lowest vasorelaxant activity in the series. | mdpi.com |

| Nicotinamide (B372718) | C4 and C6 Positions | Addition of various amino substituents | 4,6-Diaminonicotinamide derivatives | Potent inhibition of Janus kinase 3 (JAK3). | nih.gov |

Rational Design Principles for Enhanced Target Specificity and Potency

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create new, more effective molecules. This approach moves beyond trial-and-error by applying fundamental principles of molecular interactions to improve a compound's affinity for its intended target (potency) and reduce its interactions with off-target molecules (specificity). nih.gov

Key strategies in rational design that can be applied to the 4-methyl-6-(phenylamino)nicotinic acid scaffold include:

Shape and Electrostatic Complementarity: This principle involves designing the ligand to fit snugly into the target's binding pocket, both in terms of physical shape and electrostatic charge distribution. For example, in designing JAK3 inhibitors based on a 4,6-diaminonicotinamide scaffold, docking calculations were used to confirm that the scaffold and its optimized substituents could effectively interact with the kinase's active site. nih.gov This computational approach helps predict which modifications will lead to more potent inhibition.

Targeting Unique Features: Selectivity is often achieved by designing a molecule that interacts with a feature present in the target but absent in closely related off-targets. This could be a unique amino acid residue, a specific pocket, or a particular conformational state. nih.gov For instance, when developing cytotoxic agents based on the nicotinic acid scaffold to target the VEGFR-2 enzyme, derivatives were designed to achieve high selectivity over other related receptors like EGFR. researchgate.net Compound 5c from this study showed promising VEGFR-2 inhibition (IC₅₀ = 0.068 μM) and superior selectivity. researchgate.net

Bioisosteric Replacement: This strategy involves substituting one part of the molecule with a chemically different group that has similar physical or electronic properties (a bioisostere). This is often done to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a carboxylic acid group with a tetrazole ring is a common bioisosteric replacement that can maintain the acidic character while potentially improving metabolic stability and cell permeability.

The application of these principles allows for a more directed and efficient optimization process, leading to the development of derivatives with enhanced therapeutic profiles. By combining SAR data with computational modeling and a deep understanding of the target's biology, medicinal chemists can rationally design next-generation compounds based on the this compound scaffold.

Table 2: Rational Design Principles for Nicotinic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Design Principle | Specific Structural Modification Strategy | Desired Outcome | Example Target/Activity | Reference(s) |

|---|---|---|---|---|

| Shape and Electrostatic Complementarity | Optimization of C4 and C6 substituents on the nicotinamide scaffold. | Enhanced binding to the enzyme's active site. | Potent JAK3 Inhibition | nih.gov |

| Target Specificity | Design of derivatives to interact with unique features of the target kinase. | Increased selectivity for VEGFR-2 over other kinases (e.g., EGFR). | Selective VEGFR-2 Inhibition for Anticancer Activity | researchgate.net |

| Optimization of Physicochemical Properties | Modification of the core structure to improve ADME profiles. | Improved drug-likeness and bioavailability. | Anticancer Agents | researchgate.net |

| Exploiting Binding Site Differences | Creating a clash with an off-target receptor but not the primary target. | Gaining binding selectivity for a given target. | General Drug Design | nih.gov |

| Charge Optimization | Tuning ligand charges to be specific for the target and unfavorable for off-targets. | Minimizing off-target binding and potential side effects. | General Drug Design | nih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantitative analysis of pharmaceutical compounds, including nicotinic acid and its derivatives. Its high resolution, sensitivity, and reproducibility make it an ideal method for separating the main compound from potential impurities, degradation products, and synthesis-related byproducts. The development of a robust HPLC method is critical for ensuring the quality and consistency of a chemical substance in research and development.

The development of an effective HPLC method for nicotinic acid derivatives, such as 4-Methyl-6-(phenylamino)nicotinic acid, is grounded in the established principles of reversed-phase chromatography. This technique is widely applied to the analysis of various forms of nicotinic acid and related compounds. sielc.comnih.gov A typical method involves a C18 stationary phase, which is a nonpolar silica-based column that effectively retains and separates compounds based on their hydrophobicity. researchgate.netnih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. It generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous component is carefully controlled, often using acetate (B1210297) or phosphate (B84403) buffers, to ensure the consistent ionization state of the acidic and basic functional groups within the molecules, thereby achieving reproducible retention times. researchgate.net For instance, an acidic mobile phase (e.g., pH 2.5) is often used to suppress the ionization of the carboxylic acid group in nicotinic acid derivatives, leading to better peak shape and retention on a reversed-phase column. researchgate.net

Detection is commonly performed using a UV-Vis detector, as the pyridine (B92270) ring and other aromatic moieties present in these compounds exhibit strong absorbance in the ultraviolet range. nih.govsielc.com The selection of an appropriate wavelength, typically between 216 nm and 280 nm, is crucial for achieving high sensitivity and specificity. researchgate.netresearchgate.net

Research into the analysis of various nicotinic acid derivatives has led to the development of several reliable HPLC methods. These methods often vary in their specific parameters, which are tailored to the specific analytes and the matrix in which they are being analyzed. A summary of parameters from established methods for related compounds provides a foundation for developing a method for this compound.

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Nicotinic acid, Nicotinamide (B372718), 3-Cyanopyridine (B1664610) | C18 (150 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Water (20:20:60 v/v) | Not Specified | DAD at 216 nm | researchgate.net |

| Nicotinic acid, Folic acid, Cyanocobalamin | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Sodium Acetate Buffer (pH 2.5):Acetonitrile (90:10 v/v) | 1.5 ml/min | UV at 278 nm | researchgate.net |

| Methylnicotinate, Nicotinic acid | Supelcosil LC-18 (250 x 4.6 mm, 5 µm) | Methanol:Water (25:75 v/v) | 1.5 ml/min | UV at 263 nm | nih.gov |

| Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, etc. | Primesep 100 (150 x 4.6 mm, 5 µm) | Acetonitrile, Water, and H₂SO₄ Buffer (Gradient) | 1.0 ml/min | UV at 250 nm | sielc.com |

Based on these established methodologies for structurally related compounds, a specific reversed-phase HPLC (RP-HPLC) method can be proposed for the purity assessment and quantitative analysis of this compound. The phenylamino (B1219803) and methyl substitutions on the nicotinic acid core increase the molecule's hydrophobicity compared to nicotinic acid itself, which would necessitate a higher proportion of organic solvent in the mobile phase to achieve a reasonable retention time.

The following table outlines a proposed starting point for an HPLC method for this compound. This method would require further optimization and validation according to international guidelines (e.g., ICH) to ensure its suitability for its intended purpose.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm particle size) | Standard for separation of moderately polar to nonpolar aromatic compounds. Proven effectiveness for nicotinic acid derivatives. researchgate.netnih.govresearchgate.net |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Formic acid helps to control the pH, ensuring protonation of the carboxylic acid for good peak shape and retention. |

| Gradient Profile (Example) | Start at 40% Acetonitrile, increase to 70% over 15 minutes | A gradient is often necessary to elute all components of a mixture with good resolution and in a reasonable time, accommodating the increased hydrophobicity of the target compound. |

| Flow Rate | 1.0 ml/min | A standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive pressure. sielc.com |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |

| Detection Wavelength | ~260 nm | Based on the UV absorbance of the pyridine and phenyl rings. An initial UV scan of the compound would be needed to determine the absorbance maximum (λmax) for optimal sensitivity. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

This proposed method serves as a robust starting point for the analytical characterization of this compound, enabling researchers to accurately determine its purity and quantify its concentration in various solutions.

Future Perspectives and Emerging Research Avenues

Development of Chemical Probes and Biological Tools Based on the Nicotinic Acid Scaffold

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. mskcc.org These tools, often derived from bioactive small molecules, can be used to identify protein targets, visualize cellular processes, and elucidate mechanisms of action. mskcc.org The 4-Methyl-6-(phenylamino)nicotinic acid structure presents a versatile scaffold for the rational design of such probes.

Chemical probes are typically composed of a parent molecule, a reactive group for covalent modification of targets, and a reporter tag for detection. The phenylamino (B1219803) and methyl groups, along with the carboxylic acid moiety of this compound, offer multiple strategic points for chemical modification without drastically altering the core pharmacophore. For instance, fluorescent dyes (like fluorescein (B123965) or rhodamine) or affinity tags (like biotin) could be attached to the phenyl ring to create probes for visualizing cellular uptake and distribution.

Moreover, the nicotinic acid framework is a precursor to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is central to cellular metabolism and signaling. wikipedia.org Probes based on the this compound scaffold could be designed to investigate enzymes involved in NAD biosynthesis or consumption, providing valuable tools for studying metabolic pathways in health and disease. oregonstate.edu

| Probe Type | Potential Modification Site | Reporter/Reactive Group | Research Application |

|---|---|---|---|

| Affinity-Based Probe | Phenylamino group (para-position) | Biotin | Target identification and pull-down assays |

| Fluorescent Probe | Carboxylic acid group (via amide linkage) | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Photoaffinity Label | Phenylamino group | Azide or Diazirine | Covalent capture of binding partners upon UV activation |

| Metabolic Probe | Core nicotinic acid scaffold | Alkyne or Azide handle for click chemistry | Tracking incorporation into NAD metabolic pathways |

Chemoinformatics and Big Data Approaches in Nicotinic Acid Research

Chemoinformatics and big data analysis have become indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of biological activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies, a key component of chemoinformatics, establish correlations between the chemical structure of a compound and its biological effects. researchgate.netresearchgate.net

For the nicotinic acid scaffold, QSAR models can be built using data from existing libraries of derivatives to predict the activity of novel compounds like this compound. researchgate.net By analyzing how different substituents on the pyridine (B92270) ring affect properties such as anti-inflammatory or antimicrobial activity, researchers can computationally forecast the potential efficacy of this specific molecule. nih.govnih.gov For example, the lipophilicity and electronic nature of the 6-position substituent on the nicotinic acid ring have been shown to influence receptor binding affinity. researchgate.net

These computational approaches can guide the synthesis of new derivatives with optimized properties, saving significant time and resources. Big data platforms integrating chemical structures with biological screening data (bioactivity databases like ChEMBL) can further help in identifying potential targets and predicting off-target effects for new nicotinic acid derivatives. ontosight.ai

| Scaffold Position | Substituent | Physicochemical Property Change | Predicted Impact on Biological Activity (Hypothetical) |

|---|---|---|---|

| 4-position | Methyl (-CH3) | Increased lipophilicity, positive inductive effect | May enhance membrane permeability and receptor interaction |

| 6-position | Phenylamino (-NHPh) | Increased size, potential for H-bonding, aromatic interactions | Could significantly alter binding affinity and selectivity for target proteins |

| 2-position | Halogen (-Cl, -Br) | Increased lipophilicity, electron-withdrawing | Often modulates binding affinity at nicotinic receptors researchgate.net |

| 5-position | Methoxy (-OCH3) | Electron-donating, potential H-bond acceptor | Can influence metabolic stability and target interactions |

Potential for Applications in Related Chemical Biology Systems

Derivatives of nicotinic acid have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.govchemistryjournal.netnih.gov This broad bioactivity suggests that this compound could be a valuable tool for studying various biological systems and disease models.

Given that numerous 2-aryl nicotinic acid derivatives exhibit anti-inflammatory properties, the 6-(phenylamino) substitution in the target compound makes it an intriguing candidate for probing inflammatory pathways. chemistryjournal.net It could be used to investigate the roles of specific enzymes like cyclooxygenases (COX) or signaling proteins involved in inflammation. nih.gov Similarly, novel nicotinic acid derivatives have been synthesized and tested for activity against pathogenic bacteria and fungi. nih.govmdpi.com The unique structure of this compound could be leveraged to study mechanisms of antibiotic resistance or to identify novel antimicrobial targets.

Furthermore, some nicotinic acid-based compounds have shown potential as anticancer agents by targeting pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov This opens the possibility of using this compound as a chemical tool to explore the biology of angiogenesis and cancer cell proliferation.

| Biological Activity | Example Derivative Class | Potential Application for this compound | Reference |

|---|---|---|---|

| Anti-inflammatory | 2-Aryl nicotinic acids | Tool for studying inflammation, e.g., in macrophage cell models | nih.govchemistryjournal.net |

| Antimicrobial | Nicotinic acid acylhydrazones | Probing bacterial or fungal enzyme systems | nih.govmdpi.com |

| Anticancer | Various substituted nicotinic acids | Investigating signaling pathways in cancer cell lines (e.g., VEGFR-2) | nih.gov |

| Antioxidant | Substituted Pyridinyl 1,3,4-oxadiazoles | Studying oxidative stress mechanisms | chemistryjournal.net |

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-6-(phenylamino)nicotinic acid and its derivatives?

Methodological Answer: The synthesis typically involves functionalization of the nicotinic acid scaffold. For example:

- Chlorination : Derivatives like 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid are synthesized via chlorination of 4-methyl-6-(trifluoromethyl)nicotinic acid using chlorine gas or thionyl chloride under inert conditions to avoid side reactions .

- Substitution Reactions : 4-Methylnicotinic acid (a precursor) can undergo organolithium additions (e.g., phenyllithium) to introduce aryl groups, followed by oxidation and deprotection .

- Coupling Reactions : Suzuki coupling may be employed using 4-methylphenol and nicotinaldehyde under catalytic conditions (e.g., palladium catalysts) .

Q. How can researchers characterize this compound and verify its purity?

Methodological Answer:

- Spectroscopy : Use NMR to confirm substituent positions (e.g., aromatic protons at δ 7.19–7.51 ppm for phenyl groups) and IR spectroscopy to identify functional groups like carboxylic acids (~1700 cm) .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Elemental Analysis : Validate molecular composition (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound under oxidative conditions?

Methodological Answer: In acidic media, the compound’s oxidation involves protonation of the pyridine nitrogen, enhancing electrophilicity. For example:

- Kinetic Studies : The oxidation rate by peroxomonosulfate (HSO) shows second-order kinetics (first-order in both substrate and oxidant). Proton retardation effects suggest the protonated nicotinic acid is the reactive species .

- Product Analysis : UV/IR spectroscopy identifies N→O oxidation products, confirmed by shifts in carbonyl stretches and loss of NH peaks in NMR .

Q. How can researchers reconcile contradictory data on reaction yields during scale-up synthesis?

Methodological Answer:

- Parameter Optimization : Varying yields (e.g., 60–92% in cyclization reactions) often stem from temperature/pressure control. Industrial-scale synthesis requires reactors with precise temperature modulation to prevent decomposition .

- Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts for coupling reactions. For example, enzymatic routes improve nicotinic acid production by reducing side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete chlorination products) and adjust stoichiometry .

Q. What structural modifications enhance the biological activity of this compound analogs?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at the 6-position increase metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Amino Group Placement : Benzylamino substituents (e.g., 4-(Benzylamino)-6-chloronicotinic acid) improve neuroprotective activity by facilitating blood-brain barrier penetration .

- Comparative Studies : Test analogs like 6-(4-Methylphenoxy)nicotinaldehyde for antimicrobial activity via MIC assays against Gram-positive pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.